Akt-IN-12
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Overview
Description
Akt is a critical component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which regulates various cellular processes, including cell growth, survival, metabolism, and angiogenesis . Dysregulation of this pathway is implicated in numerous cancers, making Akt a significant target for cancer therapy.
Preparation Methods
The synthesis of Akt-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature, general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Akt-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Hydrolysis: The reaction with water to break chemical bonds, often catalyzed by acids or bases.
Scientific Research Applications
Akt-IN-12 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the PI3K/Akt/mTOR pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, survival, and metabolism.
Medicine: Investigated for its potential in cancer therapy, particularly in tumors with dysregulated Akt signaling.
Industry: Utilized in the development of targeted therapies and as a tool in drug discovery .
Mechanism of Action
Akt-IN-12 exerts its effects by binding to the Akt kinase, inhibiting its activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. The compound specifically targets the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Akt-IN-12 is compared with other Akt inhibitors such as:
Capivasertib (AZD5363): An ATP-competitive inhibitor with significant response rates in tumors with the AKT1 E17K mutation.
Afuresertib: Another ATP-competitive inhibitor with favorable safety and clinical activity in multiple myeloma.
GSK2110183 and GSK2141795: Selective, ATP-competitive inhibitors of Akt 1, 2, and 3, showing desirable pharmaceutical properties and anti-tumor effects
This compound is unique due to its specific binding affinity and selectivity for the Akt kinase, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C42H46N2O7S |
---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] thiolane-2-carboxylate |
InChI |
InChI=1S/C42H46N2O7S/c1-43-16-14-27-22-34(47-4)36-24-30(27)31(43)19-25-8-11-29(12-9-25)49-35-21-26(10-13-33(35)46-3)20-32-39-28(15-17-44(32)2)23-37(48-5)40(41(39)50-36)51-42(45)38-7-6-18-52-38/h8-13,21-24,31-32,38H,6-7,14-20H2,1-5H3/t31-,32-,38?/m0/s1 |
InChI Key |
UGWIEFCGHPSBKF-SNRCFQFCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |
Origin of Product |
United States |
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